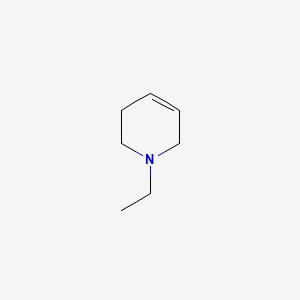

1-Ethyl-1,2,3,6-tetrahydropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-8-6-4-3-5-7-8/h3-4H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCAAFRALKAXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC=CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289572 | |

| Record name | 1-ethyl-3,6-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-40-3 | |

| Record name | Pyridine,2,3,6-tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-3,6-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1,2,3,6 Tetrahydropyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural assignment of organic molecules, including 1-ethyl-1,2,3,6-tetrahydropyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Characterization

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For this compound, the signals corresponding to the ethyl group and the tetrahydropyridine (B1245486) ring protons can be distinguished. The ethyl group typically shows a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The protons on the tetrahydropyridine ring exhibit more complex splitting patterns due to their various chemical and magnetic environments.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.07 - 1.13 | Triplet |

| Ethyl -CH₂ | 3.96 - 4.01 | Quartet |

| Ring Protons | 2.26 - 7.34 | Multiplet |

| NH Protons (if present) | 7.76 - 9.21 | Broad Singlet |

Note: Chemical shifts can vary depending on the solvent and specific substitution on the tetrahydropyridine ring. rsc.org

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pressbooks.pub Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment. oregonstate.edu For this compound, distinct signals are expected for the two carbons of the ethyl group and the five carbons of the tetrahydropyridine ring. The chemical shifts are influenced by factors such as hybridization (sp², sp³) and proximity to the nitrogen atom. pressbooks.pub

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14.5 - 18.2 |

| Ethyl -CH₂ | 54.4 - 59.6 |

| Ring C=C | 99.7 - 128.8 |

| Ring C-N | 145.3 - 152.6 |

| Ring CH₂ | 18.2 - 54.4 |

Note: The specific chemical shifts will vary based on the substitution pattern on the tetrahydropyridine ring. rsc.org

Deuterium Oxide Exchange Studies for Exchangeable Protons

Deuterium oxide (D₂O) exchange studies are a valuable tool in NMR spectroscopy for identifying labile protons, such as those in N-H and O-H groups. researchgate.netclockss.org When a compound containing such protons is treated with D₂O, the protons exchange with deuterium. In the ¹H NMR spectrum, this exchange leads to the disappearance of the signal corresponding to the exchangeable proton. This technique is particularly useful for confirming the presence of N-H protons in derivatives of this compound that may have a proton on the nitrogen atom. clockss.org For instance, in certain tetrahydropyrimidine (B8763341) derivatives, the N-H protons, which typically appear as broad singlets, disappear upon the addition of D₂O. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. epa.govnih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the FT-IR spectrum. For this compound derivatives, key vibrational modes include C-H stretching and bending, C=C stretching of the double bond within the ring, and C-N stretching.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3116 - 3247 | Medium to Strong |

| C-H Stretch (sp³ and sp²) | 2967 - 2977 | Medium to Strong |

| C=C Stretch | 1608 - 1643 | Medium |

| C-N Stretch | 1095 - 1226 | Medium |

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular structure and intermolecular interactions. rsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govimrpress.combrjac.com.br The gas chromatograph separates the components of a mixture, and the mass spectrometer then analyzes each component individually. For this compound, GC-MS analysis provides the retention time, which is characteristic of the compound under specific GC conditions, and the mass spectrum. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often predictable and provides valuable clues about the structure of the molecule. For example, the loss of the ethyl group or fragmentation of the tetrahydropyridine ring can lead to characteristic fragment ions. researchgate.net

Ion Mobility Spectrometry Coupled with Tandem Mass Spectrometry for Isomeric Differentiation

The differentiation of isomers, which share the same chemical formula but differ in their structural arrangement, presents a significant analytical challenge. Ion Mobility Spectrometry coupled with Mass Spectrometry (IM-MS) has emerged as a powerful technique for resolving isobaric ions that are indistinguishable by mass spectrometry alone. polyu.edu.hk This method separates ions in the gas phase based on their size, shape, and charge. researchgate.net The output, a collision cross-section (CCS) value, is an intrinsic property of an ion's three-dimensional structure and provides critical information for its identification. polyu.edu.hknih.gov

For derivatives of this compound, IM-MS can effectively distinguish between various types of isomers, such as positional isomers (where substituents are at different locations on the tetrahydropyridine ring) or stereoisomers (which have different spatial arrangements). As ions are propelled through a drift tube filled with a buffer gas, their velocity is influenced by their conformation. Compact, tightly folded isomers will experience fewer collisions with the buffer gas and travel faster, while more extended or bulkier isomers will be slowed down. This results in different drift times, allowing for their separation. polyu.edu.hk

When coupled with tandem mass spectrometry (MS/MS), this technique offers an additional layer of structural confirmation. After separation by ion mobility, specific isomers can be selected and fragmented. The resulting fragmentation patterns are often unique to a particular isomeric structure, providing definitive identification. For instance, the fragmentation of regioisomeric estradiol (B170435) glucuronides has been shown to be dependent on the position of the glucuronide group, a principle that can be applied to substituted tetrahydropyridine derivatives. nih.gov Various IM-MS techniques, including Drift-Time IMS (DTIMS), Traveling-Wave IMS (TWIMS), and Field Asymmetric IMS (FAIMS), can be employed for such separations. polyu.edu.hk

Table 1: Illustrative Ion Mobility Data for Hypothetical Isomers of a Substituted this compound Derivative

| Hypothetical Isomer | Isomer Type | Expected Drift Time (ms) | Measured Collision Cross Section (CCS) in N₂ (Ų) | Key MS/MS Fragment (m/z) |

| Isomer A | Positional | 10.2 | 155.4 | 124.1 |

| Isomer B | Positional | 10.8 | 162.1 | 138.2 |

| Isomer C | Stereoisomer (cis) | 10.5 | 158.9 | 124.1 |

| Isomer D | Stereoisomer (trans) | 10.7 | 161.2 | 124.1 |

Note: This table is for illustrative purposes to demonstrate the principles of isomer differentiation by IM-MS and does not represent actual experimental data for a specific named derivative.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular structure, including bond lengths, bond angles, and the conformation of cyclic systems like the tetrahydropyridine ring. Furthermore, it reveals the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice through various intermolecular interactions. nih.gov

Elucidation of Tetrahydropyridine Ring Conformation (e.g., Distorted Boat Conformation)

The six-membered tetrahydropyridine ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. X-ray diffraction studies on related tetrahydropyridine derivatives have revealed that the ring often adopts a distorted boat or a flat boat conformation. researchgate.net In a distorted boat conformation, two opposing atoms are positioned out of the plane formed by the other four atoms, but the structure lacks the perfect symmetry of a true boat or chair conformation found in saturated rings like piperidine (B6355638). researchgate.netnih.gov

The specific conformation is influenced by the nature and position of substituents on the ring. For example, the presence of bulky substituents can force the ring into a specific conformation to alleviate steric hindrance. The analysis of crystal structures of densely functionalized piperidines and tetrahydropyridines has repeatedly confirmed the adoption of such distorted conformations. researchgate.net The precise puckering parameters derived from crystallographic data quantify the exact nature and degree of this distortion.

Table 2: Example Crystallographic Data for a Tetrahydropyridine Derivative Ring Conformation

| Parameter | Description | Value |

| Crystal System | The crystal system to which the molecule belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| Ring Conformation | The determined shape of the tetrahydropyridine ring. | Distorted Boat |

| Asymmetry Parameters | Quantify the deviation from ideal symmetry. | ΔCs(C2) = 15.9 |

| Dihedral Angles | Angles between planes within the molecule. | C7—C8—S1—C10 = -71.5 (3)° |

Note: Data in this table is representative of values found in crystallographic studies of related heterocyclic compounds, such as those in reference researchgate.net and nih.gov, to illustrate the type of information obtained.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org X-ray crystallography allows for the precise measurement of the distances and angles of these interactions, providing a complete picture of the forces that stabilize the crystal lattice.

In crystals of this compound derivatives, a variety of interactions are expected to play a role. These include:

Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules that are crucial for efficient packing in the absence of stronger interactions.

π-π Stacking: If aromatic substituents are present on the tetrahydropyridine ring, stacking interactions between the aromatic systems can be a significant organizing force in the crystal packing. rsc.org

The interplay of these forces determines the final crystal structure. mdpi.com Analysis tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, highlighting the relative importance of different types of interactions in the supramolecular assembly. nih.gov Understanding these packing motifs is essential as they can influence physical properties of the solid material.

Table 3: Common Intermolecular Interactions in Tetrahydropyridine and Related Heterocyclic Crystals

| Interaction Type | Donor/Acceptor Example | Typical Distance (Å) | Role in Crystal Packing |

| C–H···O Hydrogen Bond | C-H / Carbonyl Oxygen | 2.2 - 2.8 | Links molecules into networks. researchgate.net |

| C–H···π Interaction | C-H / Aromatic Ring | 2.5 - 2.9 | Stabilizes crystal structure, often in columns. researchgate.net |

| Halogen Bond (e.g., C-H···Cl) | C-H / Chlorine | 2.7 - 3.1 | Contributes to three-dimensional network formation. researchgate.net |

| π-π Stacking | Aromatic Ring / Aromatic Ring | 3.3 - 3.8 | Governs packing of molecules with flat aromatic groups. rsc.org |

Mechanistic Investigations and Reactivity of 1 Ethyl 1,2,3,6 Tetrahydropyridine Systems

Reaction Pathways in the Formation of 1-Ethyl-1,2,3,6-tetrahydropyridines

The synthesis of 1-Ethyl-1,2,3,6-tetrahydropyridines can be achieved through various reaction pathways, often involving multicomponent strategies or the reduction of pyridinium (B92312) precursors. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Proposed Mechanisms for Multicomponent Cyclizations (e.g., TBBDA-catalyzed, I2-catalyzed)

Multicomponent reactions (MCRs) offer an efficient route to highly substituted tetrahydropyridines by combining three or more reactants in a single step. researchgate.netnih.gov Catalysts play a pivotal role in directing these complex transformations.

In contrast, iodine-catalyzed multicomponent reactions for the synthesis of related heterocyclic systems have been described. nih.gov For the formation of a 1-Ethyl-1,2,3,6-tetrahydropyridine ring, a plausible iodine-catalyzed mechanism would likely involve the following key steps:

Iminium Ion Formation: The reaction would likely initiate with the condensation of an aldehyde with ethylamine (B1201723) to form an imine, which is then protonated or activated by iodine to generate a reactive iminium ion.

Nucleophilic Attack: A suitable carbon nucleophile, such as an enol or enamine derived from a β-dicarbonyl compound or a ketone, would then attack the iminium ion.

Cyclization and Dehydration: Subsequent intramolecular cyclization, followed by dehydration, would lead to the formation of the tetrahydropyridine (B1245486) ring. Iodine can act as a mild Lewis acid to facilitate these steps.

Oxidation (if applicable): In some instances, iodine can also act as an oxidant to promote subsequent aromatization, though for the synthesis of the tetrahydropyridine, this would be an undesired side reaction. nih.gov

The choice of reactants is critical, and a typical multicomponent approach to a substituted this compound might involve ethylamine, an aldehyde, and a 1,3-dicarbonyl compound.

Role of Iminium Intermediates in Reduction Sequences

The reduction of N-ethylpyridinium salts is a common and direct method for the synthesis of this compound. The pyridinium salt itself is a key iminium intermediate. The reduction process can be controlled to yield the desired tetrahydropyridine isomer.

A typical reduction sequence involves the partial reduction of the N-ethylpyridinium ring. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice. nih.gov The mechanism proceeds as follows:

Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (from NaBH₄) on the electron-deficient pyridinium ring. This attack preferentially occurs at the C2 or C6 position, breaking the aromaticity of the ring and forming a dihydropyridine (B1217469) intermediate.

Formation of 1,2-Dihydropyridine: The initial product is an N-ethyl-1,2-dihydropyridine.

Isomerization: This intermediate can then isomerize to the more thermodynamically stable N-ethyl-1,2,3,6-tetrahydropyridine. This isomerization can be facilitated by the reaction conditions and the presence of acid or base.

More advanced reduction methodologies, such as rhodium-catalyzed transfer hydrogenation of pyridinium salts, have also been developed. acs.orgresearchgate.net In these systems, a dihydropyridine intermediate is initially formed, which can then be further transformed. acs.orgresearchgate.net Studies involving the electrochemical reduction of N-alkylpyridinium salts also support a stepwise two-electron addition mechanism. rsc.orgwikipedia.org

Chemical Reactivity of the 1,2,3,6-Tetrahydropyridine (B147620) Moiety

The this compound scaffold contains a reactive C=C double bond and a tertiary amine within a six-membered ring, making it a versatile building block for the synthesis of more complex nitrogen-containing molecules.

Intramolecular Friedel–Crafts Reactions for Azatricyclic Construction

The intramolecular Friedel-Crafts reaction is a powerful tool for the construction of fused ring systems. masterorganicchemistry.com While direct examples of intramolecular Friedel-Crafts reactions starting from this compound to form azatricyclic structures are not extensively documented, the principles of this reaction can be applied.

For such a reaction to occur, the this compound core would need to be appended with a suitable aromatic ring tethered by a reactive chain. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the double bond of the tetrahydropyridine ring, upon activation with a Lewis or Brønsted acid, acts as the electrophile that attacks the tethered aromatic ring.

The success of such cyclizations is generally favorable for the formation of five- and six-membered rings. nih.gov The general preference for ring closure follows the order: 6-membered > 5-membered > 7-membered. nih.gov This strategy holds potential for the synthesis of novel azatricyclic scaffolds, which are of interest in medicinal chemistry.

Table 1: Feasibility of Intramolecular Friedel-Crafts Cyclization

| Ring Size to be Formed | Feasibility | Notes |

| 5-membered | Possible | |

| 6-membered | Highly Favorable | Generally proceeds with good yields. nih.gov |

| 7-membered | Possible | Often less efficient than 5- or 6-membered ring formation. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck Reaction of N-Alkyl Tetrahydropyridines)

The vinyl group within the 1,2,3,6-tetrahydropyridine ring is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the C5 or C6 position. The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a prime example.

The reaction of an N-alkyl-1,2,3,6-tetrahydropyridine with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base leads to the formation of a substituted tetrahydropyridine. The catalytic cycle of the Mizoroki-Heck reaction generally involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl/vinyl halide to form a Pd(II) species.

Migratory Insertion: The alkene of the tetrahydropyridine coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: Elimination of a β-hydrogen atom regenerates the double bond in a new position and forms a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

This reaction provides a powerful method for the C-C bond formation and has been utilized in the synthesis of various biologically active molecules.

Oxidative Transformations and Aromatization Processes

The this compound ring can undergo oxidative transformations, most notably aromatization to the corresponding N-ethylpyridinium salt. This transformation is of particular interest in the context of toxicology, as exemplified by the metabolic oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.com

The oxidation of this compound to the N-ethylpyridinium cation can be achieved using various oxidizing agents. This process involves the removal of two hydrogen atoms and the formation of a fully aromatic pyridine (B92270) ring. This aromatization can also occur under certain catalytic conditions or through enzymatic processes in biological systems. mdpi.com For instance, studies on related dihydroazolo[1,5-a]pyrimidines have shown that oxidative aromatization can be achieved using reagents like phenyliodine(II) diacetate (PIDA).

The resulting N-ethylpyridinium salt is a stable species and can serve as a precursor for further chemical modifications.

Influence of N-Ethyl Substitution on Electronic and Steric Reactivity Profiles

The N-ethyl substituent in this compound plays a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity profile compared to other N-substituted analogs (e.g., N-methyl or N-H).

Electronic Effects:

The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density on the nitrogen atom, making it more nucleophilic and basic compared to an unsubstituted or N-aryl substituted tetrahydropyridine. This enhanced nucleophilicity of the nitrogen is a key factor in its reactivity towards electrophiles. For instance, in reactions involving alkylation or acylation at the nitrogen, the N-ethyl derivative would be expected to react more readily than its N-H counterpart.

In the context of the tetrahydropyridine ring itself, the increased electron density on the nitrogen can also influence the reactivity of the enamine-like double bond (C4-C5). The nitrogen's lone pair can participate in resonance, donating electron density to the double bond and the C5 position, making it more susceptible to electrophilic attack.

Steric Effects:

The ethyl group is sterically more demanding than a methyl group and significantly more so than a hydrogen atom. This steric hindrance can influence the approach of reagents to the nitrogen atom and to the adjacent carbons of the ring.

In reactions involving the nitrogen atom, such as quaternization, the larger size of the ethyl group may slightly decrease the reaction rate compared to a methyl group due to increased steric hindrance in the transition state. However, this effect is generally less pronounced than the electronic effect that enhances nucleophilicity.

The steric bulk of the N-ethyl group can also play a crucial role in directing the stereochemical outcome of reactions at the tetrahydropyridine ring, a concept further explored in the following section on regioselectivity and stereoselectivity.

Research on analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its N-ethyl counterpart highlights the subtle interplay of these effects. nih.govontosight.ai While both are substrates for monoamine oxidase (MAO), the rate of oxidation and subsequent biological activity can be influenced by the nature of the N-alkyl group, suggesting that both electronic and steric factors are critical determinants of reactivity. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—namely the nucleophilic nitrogen, the enamine-type double bond, and the allylic protons—gives rise to questions of regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity:

The reactivity of the endocyclic double bond in this compound is polarized due to the electron-donating nitrogen atom. This makes the C5 position nucleophilic and susceptible to attack by electrophiles. In contrast, reactions with nucleophiles would be expected to target the C4 position if a suitable leaving group is present or under conditions that favor conjugate addition to an activated system.

In multicomponent reactions leading to the formation of polysubstituted tetrahydropyridines, the regioselectivity is often controlled by the sequence of bond-forming events. For example, in the domino reaction involving aldehydes, malononitrile (B47326), and β-ketoesters, the initial Michael addition and subsequent Mannich reaction direct the positioning of substituents around the ring in a highly specific manner. nih.gov

Stereoselectivity:

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect, particularly when new stereocenters are formed. The N-ethyl group, along with any other substituents on the ring, can exert significant stereocontrol.

In reactions where the tetrahydropyridine ring is formed, such as in multicomponent syntheses, the relative stereochemistry of the newly formed chiral centers is often determined by thermodynamic or kinetic control. For instance, in the formation of polysubstituted 1,4,5,6-tetrahydropyridines, bulky aryl substituents have been observed to adopt sterically least-hindered positions relative to each other, leading to the formation of a single diastereomer. nih.gov X-ray crystal diffraction studies have been instrumental in confirming the relative configurations of these complex products. mdpi.com

For reactions on a pre-existing this compound ring, the approach of a reagent can be directed by the N-ethyl group. For example, in the hydrogenation of the double bond or in epoxidation reactions, the reagent may preferentially attack from the face of the ring opposite to the N-ethyl group to minimize steric clash, leading to a specific diastereomer. The conformation of the tetrahydropyridine ring, which typically adopts a half-chair conformation, will also influence the trajectory of incoming reagents and thus the stereochemical outcome.

The following table summarizes the expected regioselective and stereoselective outcomes in key transformations of this compound systems based on general principles of reactivity.

| Reaction Type | Reagent | Expected Regioselectivity | Expected Stereoselectivity |

| Electrophilic Addition | E⁺ (e.g., Br⁺) | Attack at C5 | Can be influenced by the N-ethyl group, favoring anti-addition relative to the substituent. |

| Alkylation/Acylation | R-X / RCO-X | At the nitrogen atom | Not applicable at the nitrogen, but the N-ethyl group can direct subsequent reactions. |

| Hydrogenation | H₂/Catalyst | Reduction of the C4-C5 double bond | Often syn-addition, with the direction of approach influenced by the steric bulk of the N-ethyl group. |

| Cycloaddition | Diene/Dienophile | [4+2] or [2+3] cycloadditions across the C4-C5 double bond | The facial selectivity is directed by the N-ethyl group. |

Computational Chemistry and Theoretical Studies of 1 Ethyl 1,2,3,6 Tetrahydropyridine

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For 1-Ethyl-1,2,3,6-tetrahydropyridine, DFT calculations can predict its most stable three-dimensional arrangement of atoms (molecular geometry) and provide a detailed picture of its electron distribution (electronic structure).

Electronic structure analysis through DFT provides insights into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact in chemical reactions. For instance, in related porphyrazine complexes, DFT calculations have been used to determine the charge on metal atoms and ligands, providing a quantitative measure of electron distribution. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | 1-ethyl-3,6-dihydro-2H-pyridine |

| InChI | InChI=1S/C7H13N/c1-2-8-6-4-3-5-7-8/h3-4H,2,5-7H2,1H3 |

| InChIKey | RQCAAFRALKAXRR-UHFFFAOYSA-N |

| SMILES | CCN1CCC=CC1 |

Data sourced from PubChem. nih.gov

Conformational Landscape Exploration (e.g., Pucker Analysis of the Tetrahydropyridine (B1245486) Ring)

The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and can adopt several different conformations. Understanding this conformational landscape is essential as the shape of the molecule can significantly influence its biological activity and reactivity. Computational methods are employed to explore the potential energy surface of the molecule, identifying the various stable and transient conformations and the energy barriers between them.

A key aspect of this exploration is the pucker analysis of the tetrahydropyridine ring. Similar to cyclohexane, the tetrahydropyridine ring can exist in various puckered conformations, such as half-chair and boat forms. The specific pucker adopted can affect the orientation of substituents on the ring, which in turn dictates how the molecule interacts with its environment. For instance, in studies of proline residues, which contain a five-membered pyrrolidine (B122466) ring, it has been shown that different ring puckers are favored in different protein environments, highlighting the importance of conformational analysis. nih.gov The ethyl group attached to the nitrogen atom in this compound will also influence the preferred ring conformation due to steric interactions.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Interaction Energy Calculations, Energy Frameworks)

The way molecules pack together in a solid state and interact in solution is governed by intermolecular forces. Computational tools are invaluable for analyzing these interactions.

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. This analysis can reveal the nature and relative importance of different types of interactions, such as hydrogen bonds and van der Waals forces. For example, in a study of an acridine (B1665455) derivative, Hirshfeld surface analysis showed that H⋯H contacts contributed the most to the surface (66.9%), followed by O⋯H/H⋯O contacts (22.1%). This provides a detailed picture of the forces holding the crystal together.

Interaction energy calculations provide a quantitative measure of the strength of the interactions between molecules. These calculations, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the energy of a dimer and subtracting the energies of the individual monomers, can break down the total interaction energy into components such as electrostatic, exchange, induction, and dispersion forces. researchgate.net

Energy frameworks are a visual representation of the interaction energies within a crystal, illustrating the topology and strength of the intermolecular interactions in a way that can help to understand the mechanical and physical properties of the material.

Reaction Pathway Energetics and Transition State Computations

Computational chemistry can be used to model chemical reactions involving this compound, providing a detailed understanding of the reaction mechanism. This involves mapping out the potential energy surface of the reaction, which shows the energy of the system as it progresses from reactants to products.

A key aspect of this is the identification and characterization of transition states . A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. For example, in studies of reactions involving 1,4-dihydropyridines, transition state configurations have been computationally identified and their energies evaluated to understand the reaction mechanism. scispace.com This allows for the exploration of different possible reaction pathways and the prediction of which pathway is most likely to be followed.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which are computational approaches, are increasingly used to predict the chemical reactivity and selectivity of molecules before they are synthesized in the lab. nih.gov For this compound, these predictions can guide its use in organic synthesis and drug design.

Chemical reactivity can be predicted by examining the electronic properties of the molecule, as discussed in the DFT section. For example, the locations of the HOMO and LUMO can indicate where the molecule is most likely to act as a nucleophile or an electrophile.

Selectivity in a chemical reaction refers to the preference for one product over another when multiple outcomes are possible. Computational modeling can predict regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferred spatial arrangement of the product). For instance, in the synthesis of tetrahydropyridines, the stereoselective formation of specific diastereoisomers has been observed and can be rationalized through computational modeling of the reaction mechanism. nih.gov By calculating the energies of the transition states leading to different products, it is possible to predict which product will be formed in greater abundance. In the context of drug design, molecular docking studies, a form of in silico prediction, have been used to estimate the binding affinity of tetrahydropyridine derivatives to biological targets like the estrogen receptor alpha. madridge.org

Applications of 1 Ethyl 1,2,3,6 Tetrahydropyridine As a Synthetic Scaffold and Intermediate

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The 1-ethyl-1,2,3,6-tetrahydropyridine core is a favored scaffold for the synthesis of diverse and complex nitrogen-containing heterocyclic systems. researchgate.net The presence of the endocyclic double bond allows for a variety of chemical transformations, including cycloaddition reactions, which are powerful methods for building ring structures. For instance, 1,3-dipolar cycloaddition reactions can be employed to introduce new heterocyclic rings onto the tetrahydropyridine (B1245486) framework. chalmers.se

Furthermore, the tetrahydropyridine ring can be a part of multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. One-pot syntheses starting from precursors to the tetrahydropyridine ring, such as the reaction between α,β-unsaturated imines and alkynes, can lead to highly substituted 1,2,3,6-tetrahydropyridines in high yields and with excellent control over the spatial arrangement of atoms (diastereoselectivity). auctoresonline.org These reactions are often facilitated by transition metal catalysts, such as rhodium complexes, which activate the starting materials and guide the formation of the desired products. auctoresonline.org

Precursors for Saturated Piperidine (B6355638) Derivatives

One of the most straightforward and common applications of this compound is its use as a precursor for the synthesis of 1-ethylpiperidine, a saturated piperidine derivative. This transformation is typically achieved through the catalytic hydrogenation of the double bond within the tetrahydropyridine ring. This reduction reaction is highly efficient and results in the corresponding saturated piperidine ring system.

The resulting piperidine derivatives are themselves important structural motifs found in many natural products and pharmaceuticals. researchgate.net The ability to easily convert the tetrahydropyridine into a piperidine allows for a two-stage synthetic strategy where the tetrahydropyridine is first elaborated into a more complex structure, and then the double bond is reduced in a final step to yield the saturated target molecule. For example, a study on the synthesis of bridged piperidine analogues used piperidine-containing starting materials to create complex bicyclic structures. nih.gov While not directly starting from this compound, this highlights the importance of the piperidine core in medicinal chemistry.

Design of Novel Chemical Entities through Structural Diversification

The this compound scaffold is a valuable starting point for the design and synthesis of novel chemical entities with potential biological activity. nih.govresearchgate.net Researchers have shown that the pharmacological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov This provides a clear rationale for using this compound as a template for creating libraries of new compounds for drug discovery programs.

A notable example is the synthesis of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, which have been investigated as potential anti-cancer agents. nih.govresearchgate.netnih.gov In this work, 3-ethylpyridine (B110496) was converted through a series of steps into various tetrahydropyridine derivatives. nih.govresearchgate.netnih.gov These novel compounds were then tested for their ability to inhibit the growth of cancer cell lines. nih.govresearchgate.net The research demonstrated that even small changes to the substituents on the tetrahydropyridine ring could lead to differences in biological activity. nih.gov

| Compound ID | Modification | Target | Finding |

| EH2 | N-substituted [benzoylamino] | Ishikawa and MCF-7 cancer cell lines | Exhibited the best antiproliferative activity among the tested compounds. nih.gov |

| EH3 | N-substituted [benzoylamino] | Estrogen receptor alpha (ERα) | Had the highest docking score in molecular modeling studies, but was not the most active compound in biological assays. nih.gov |

| This table summarizes the findings from a study on novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs and their potential as anti-cancer agents. |

Utilization in Sustainable Chemical Synthesis Protocols (e.g., Green Chemistry, Recyclable Catalysts)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound and its derivatives can be incorporated into sustainable synthetic protocols. One key area is the development of one-pot, multi-component reactions, which improve atom economy and reduce waste by combining several synthetic steps without isolating intermediates. researchgate.net

Recent research has focused on the use of environmentally benign and reusable catalysts for the synthesis of tetrahydropyridine derivatives. researchgate.net For example, a new bio-based, magnetized nano-catalyst derived from walnut shells has been developed for the one-pot synthesis of five-substituted tetrahydropyridines. researchgate.net This catalyst is easily separable from the reaction mixture using a magnet and can be reused multiple times without a significant loss of activity. researchgate.net Another approach involves the use of deep eutectic solvents (DES) as a green reaction medium for the synthesis of 1,4-dihydropyridines. ias.ac.in These solvents are often biodegradable, non-toxic, and inexpensive. ias.ac.in The development of such catalytic systems and green reaction media represents a significant step towards more sustainable chemical manufacturing. nih.govnih.gov

| Green Chemistry Approach | Example | Benefit |

| One-Pot Synthesis | Multi-component condensation for substituted tetrahydropyridines. researchgate.net | Increased efficiency, reduced waste, shorter reaction times. |

| Reusable Catalysts | Magnetized nano walnut shell supported titanium tetrachloride. researchgate.net | Easy separation and recyclability of the catalyst, reducing catalyst waste. |

| Green Solvents | Use of deep eutectic solvents (DES) for 1,4-dihydropyridine (B1200194) synthesis. ias.ac.in | Environmentally benign, often biodegradable and non-toxic, and can be recycled. |

| This table highlights some of the sustainable approaches being used in the synthesis of tetrahydropyridine derivatives. |

Future Research Directions in 1 Ethyl 1,2,3,6 Tetrahydropyridine Chemistry

Development of Novel, More Efficient, and Environmentally Benign Synthetic Routes

The demand for greener and more efficient chemical processes is a major driving force in modern synthetic chemistry. mobt3ath.comfrontiersin.orgfrontiersin.org Future research concerning 1-Ethyl-1,2,3,6-tetrahydropyridine will undoubtedly prioritize the development of synthetic routes that are not only high-yielding but also environmentally conscious. This involves exploring novel catalytic systems, utilizing safer solvents, and designing atom-economical reactions.

Key areas of focus will likely include:

Catalysis: The use of transition-metal catalysts, such as rhodium and palladium, has already proven effective in the synthesis of tetrahydropyridine (B1245486) derivatives. organic-chemistry.orgnih.gov Future work could explore more abundant and less toxic metals as catalysts. Additionally, the development of organocatalytic methods presents an attractive, metal-free alternative. mobt3ath.com

Green Solvents: A shift away from traditional volatile organic solvents towards more environmentally friendly options like water or ionic liquids is anticipated. tminehan.comnih.gov Research into reactions that can be performed in aqueous media will be particularly valuable. tminehan.com

Multicomponent Reactions: Domino and multicomponent reactions offer a powerful strategy for increasing synthetic efficiency by forming multiple bonds in a single operation. Designing new multicomponent reactions for the direct synthesis of this compound and its derivatives from simple, readily available starting materials will be a significant advancement.

| Catalyst Type | Potential Advantages |

| Transition Metals (e.g., Rh, Pd) | High efficiency and selectivity |

| Organocatalysts | Metal-free, environmentally benign |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions |

Exploration of Underexplored Chemical Transformations and Functionalizations of the Tetrahydropyridine Core

The 1,2,3,6-tetrahydropyridine (B147620) core offers multiple sites for chemical modification, including the nitrogen atom, the double bond, and the adjacent methylene (B1212753) groups. While some transformations are well-established, there remains considerable scope for exploring new and innovative functionalization strategies.

Future research in this area could involve:

C-H Functionalization: Direct functionalization of C-H bonds is a rapidly growing area in organic synthesis. Applying these methods to the tetrahydropyridine ring would provide a more direct and atom-economical way to introduce new substituents.

Asymmetric Catalysis: The development of enantioselective methods for the functionalization of the tetrahydropyridine core is crucial for accessing chiral derivatives with specific biological activities. This could involve the use of chiral catalysts or auxiliaries.

Cycloaddition Reactions: The double bond in the tetrahydropyridine ring is a versatile handle for participating in various cycloaddition reactions, leading to the formation of more complex, fused, or bridged heterocyclic systems. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectral data. acs.org For this compound, advanced computational modeling can provide valuable insights and guide experimental work.

Key applications of computational modeling in this context include:

Reaction Prediction: Quantum mechanical calculations can be used to predict the feasibility and outcome of new reactions, helping to prioritize synthetic targets and optimize reaction conditions.

Mechanism Elucidation: Computational studies can help to unravel the detailed mechanisms of known and novel transformations, providing a deeper understanding of the factors that control reactivity and selectivity.

Property Prediction: The physical, chemical, and biological properties of new this compound derivatives can be predicted using quantitative structure-activity relationship (QSAR) and other modeling techniques. chemrxiv.org

| Computational Method | Application |

| Density Functional Theory (DFT) | Reaction energetics, mechanism studies |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity |

Expansion of Structural Databases for Enhanced Structure-Reactivity Relationship Correlations

A comprehensive understanding of the relationship between the three-dimensional structure of a molecule and its chemical reactivity is fundamental to rational drug design and catalyst development. libretexts.org The expansion of structural databases containing detailed information on 1,2,3,6-tetrahydropyridine derivatives is essential for establishing robust structure-reactivity relationships (SRRs). researchgate.netrsc.org

Future efforts in this area should focus on:

Crystallographic Data: Systematically obtaining high-quality single-crystal X-ray diffraction data for a wide range of this compound derivatives will provide precise information about their solid-state conformations and intermolecular interactions.

Spectroscopic Data: Comprehensive databases of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) are crucial for the characterization and identification of new compounds. nist.gov

Integration with Reactivity Data: Linking structural data with experimentally determined reactivity data in a searchable and analyzable format will enable the development of predictive models for chemical reactivity. The Cambridge Structural Database (CSD) is an existing example of such a resource. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-1,2,3,6-tetrahydropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via reductive alkylation or cyclization of ethyl-substituted precursors. For example, intermediates like ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate are synthesized using phosphine-catalyzed [4 + 2] annulation, followed by deprotection and reduction steps . Key optimization strategies include:

- Monitoring reaction progress via TLC and adjusting stoichiometry of reagents like NaBH₄ for reductive steps.

- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate pure products .

- Critical Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Annulation | 65–75 | ≥95% |

| Reduction | 80–85 | ≥98% |

Q. How is structural characterization of this compound performed to confirm regiochemistry?

- Methodological Answer :

- NMR : Key signals include δ 5.5–6.0 ppm (olefinic protons in the tetrahydropyridine ring) and δ 1.2–1.4 ppm (ethyl CH₃ group) .

- Mass Spectrometry : Molecular ion peaks at m/z 83–187 (depending on substituents) and fragmentation patterns consistent with ethyl and tetrahydropyridine moieties .

- X-ray Crystallography : Used for resolving ambiguous regiochemistry, particularly in derivatives like 1-ethyl-4-phenyl analogs .

Advanced Research Questions

Q. What in vitro and in vivo models are used to evaluate the neurotoxic potential of this compound analogs?

- Methodological Answer :

- In Vitro : Striatal synaptosomes are employed to assess dopamine transporter (DAT) affinity and monoamine oxidase (MAO) metabolism. Competitive inhibition assays using [³H]MPP⁺ (a neurotoxic MPTP metabolite) reveal DAT binding affinity .

- In Vivo : Swiss Webster mice are dosed intraperitoneally (e.g., 4 × 20 mg/kg), followed by HPLC analysis of cortical/hippocampal serotonin (5-HT) and norepinephrine (NE) depletion after 1 week .

Q. How do structural modifications (e.g., aryl or carbonyl substitutions) alter the pharmacological profile of this compound?

- Methodological Answer :

- Aryl Substitution : Adding phenyl groups (e.g., 4-phenyl derivatives) enhances MAO-A/B substrate activity but reduces blood-brain barrier penetration due to increased hydrophobicity .

- Carbonyl Functionalization : Ester or boronate substituents (e.g., ethyl carboxylates) improve stability for imaging probes but may reduce DAT affinity .

Q. What strategies resolve discrepancies in reported ED₅₀ values for MAO inhibition by ethyl-tetrahydropyridine derivatives?

- Methodological Answer :

- Standardized Assays : Use recombinant human MAO isoforms (MAO-A/B) instead of rodent-derived enzymes to minimize interspecies variability .

- Control for Redox Cycling : Include catalase in assays to prevent artificial inhibition by reactive oxygen species generated during MAO catalysis .

Experimental Design Considerations

Q. How can researchers design stable isotopically labeled analogs for metabolic studies?

- Methodological Answer :

- Deuterium Labeling : Introduce ²H at the ethyl group (e.g., CD₂CH₃) via deuteroethyl bromide alkylation. Stability is confirmed by LC-MS/MS under physiological pH .

- ¹¹C Radiolabeling : For PET imaging, [¹¹C]COU is synthesized by reacting 1-ethyl precursors with [¹¹C]methyl iodide, achieving radiochemical purity >99% .

Q. What computational methods predict the binding mode of this compound to monoamine transporters?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-DAT interactions using CHARMM force fields. Key residues: Asp79 (salt bridge with amine) and Phe326 (π-stacking with aryl groups) .

- Docking Studies : Glide SP/XP protocols in Schrödinger Suite rank analogs by predicted ΔG binding. Validation via mutagenesis (e.g., D79A mutants show >90% reduced affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.